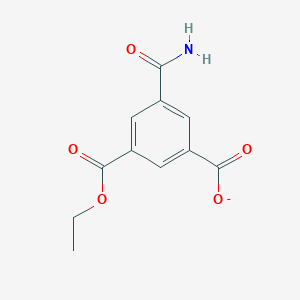
3-Carbamoyl-5-(ethoxycarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-5-(ethoxycarbonyl)benzoate is a chemical compound with potential applications in various fields of science and industry. It is characterized by its unique structure, which includes a carbamoyl group and an ethoxycarbonyl group attached to a benzoate ring. This compound is of interest due to its potential reactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-(ethoxycarbonyl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3-carbamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and catalysts is crucial to achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carbamoyl-5-(ethoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The benzoate ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-5-(ethoxycarbonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 3-Carbamoyl-5-(ethoxycarbonyl)benzoate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing and electron-donating properties of its functional groups. These properties affect its behavior in various reactions, such as nucleophilic substitution and electrophilic addition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carbamoylbenzoic acid: Lacks the ethoxycarbonyl group but shares the carbamoyl functionality.
Ethyl 3-carbamoylbenzoate: Similar structure but with different substituents on the benzoate ring.
5-Ethoxycarbonylbenzoic acid: Contains the ethoxycarbonyl group but lacks the carbamoyl group.
Uniqueness
3-Carbamoyl-5-(ethoxycarbonyl)benzoate is unique due to the presence of both carbamoyl and ethoxycarbonyl groups on the benzoate ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in synthetic chemistry and beyond.
Eigenschaften
CAS-Nummer |
823195-11-5 |
|---|---|
Molekularformel |
C11H10NO5- |
Molekulargewicht |
236.20 g/mol |
IUPAC-Name |
3-carbamoyl-5-ethoxycarbonylbenzoate |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(16)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,2H2,1H3,(H2,12,13)(H,14,15)/p-1 |
InChI-Schlüssel |
SQQMJVIFJFRSQG-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


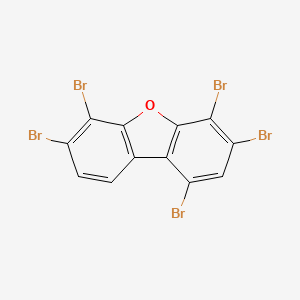
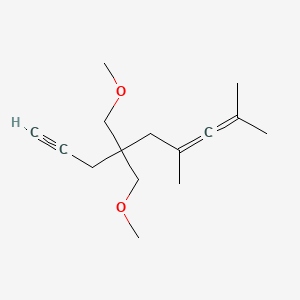

![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
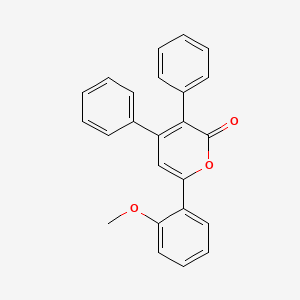
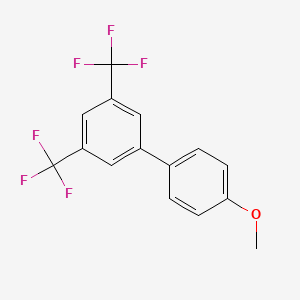
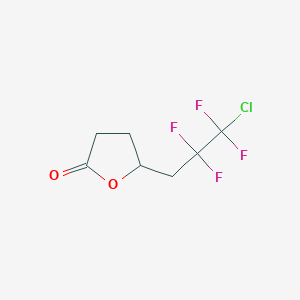
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
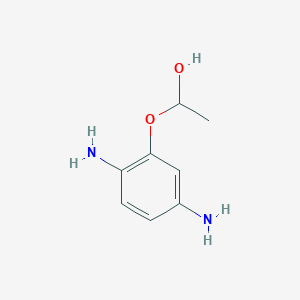
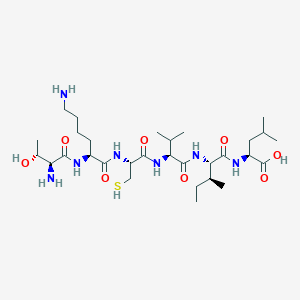
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
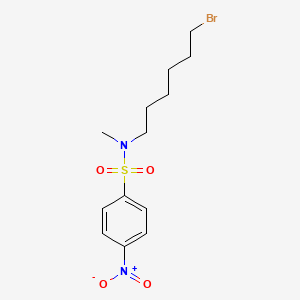
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)

